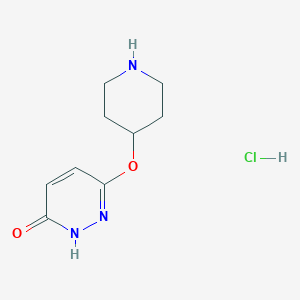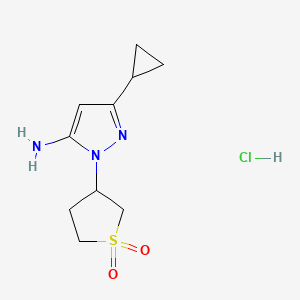
Clorhidrato de metil 5-amino-2-bromobenzoato
Descripción general
Descripción
Methyl 2-amino-5-bromobenzoate, also known as Methyl 5-amino-2-bromobenzoate hydrochloride, acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections. It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .
Molecular Structure Analysis
The molecular structure of Methyl 5-amino-2-bromobenzoate hydrochloride is characterized by N-H…O bonds and consists of zigzag chains running along the b-axis direction . The InChI code for the compound is1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H . Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 5-amino-2-bromobenzoate hydrochloride include a molecular weight of 266.52 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Síntesis de otros compuestos
El clorhidrato de metil 5-amino-2-bromobenzoato se utiliza en la síntesis de varios otros compuestos. Por ejemplo, se puede utilizar para sintetizar metil 5-bromo-2-(1 H -pirrol-1-il)benzoato y metil 5-bromo-2-{[(4-metilfenil)sulfonil]amino}-benzoato .
Preparación de inhibidores de la ARN polimerasa NS5b del virus de la hepatitis C
Este compuesto también se utiliza en la preparación de inhibidores de la ARN polimerasa NS5b del virus de la hepatitis C . Esta aplicación es particularmente importante en el campo del desarrollo de fármacos antivirales.
Regulador del crecimiento de las plantas
El this compound participa en la actividad reguladora del crecimiento de las plantas . Esto sugiere su posible uso en la agricultura y la horticultura para mejorar el crecimiento y la productividad de las plantas.
Inhibidor potencial de PqsD
Este compuesto actúa como un inhibidor potencial de PqsD contra las infecciones por Pseudomonas aeruginosa . PqsD es una enzima clave en la biosíntesis de la señal de quinolona de Pseudomonas (PQS), una molécula que juega un papel crucial en la virulencia y la formación de biopelículas de Pseudomonas aeruginosa.
Cristal único óptico no lineal
El this compound se utiliza en el crecimiento de cristales únicos ópticos no lineales . Estos cristales tienen buena transparencia óptica y estabilidad mecánica, lo que los hace útiles en diversas aplicaciones ópticas.
Material para cadenas en zigzag
Las moléculas de this compound están unidas por enlaces N-H…O y consisten en cadenas en zigzag que se extienden a lo largo de la dirección del eje b . Esta estructura única podría tener aplicaciones potenciales en la ciencia de los materiales.
Mecanismo De Acción
Target of Action
Methyl 5-amino-2-bromobenzoate hydrochloride is known to target PqsD , a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa . This system is involved in the production of a number of virulence factors and biofilm formation .
Mode of Action
The compound acts as a potential PqsD inhibitor . By inhibiting PqsD, it disrupts the pqs quorum sensing system, thereby reducing the production of virulence factors and inhibiting biofilm formation .
Biochemical Pathways
The inhibition of PqsD affects the pqs quorum sensing system . This system is a biochemical pathway in Pseudomonas aeruginosa that controls the production of virulence factors and biofilm formation . By disrupting this pathway, Methyl 5-amino-2-bromobenzoate hydrochloride can reduce the pathogenicity of the bacteria .
Result of Action
The primary result of Methyl 5-amino-2-bromobenzoate hydrochloride’s action is the reduction of virulence factors and inhibition of biofilm formation in Pseudomonas aeruginosa . This can potentially decrease the pathogenicity of the bacteria and make it more susceptible to immune responses and antibiotic treatments .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 5-amino-2-bromobenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a potential inhibitor of PqsD, an enzyme involved in the biosynthesis of quinolone signal molecules in Pseudomonas aeruginosa . This interaction is crucial as it can influence the pathogenicity of the bacteria. Additionally, Methyl 5-amino-2-bromobenzoate hydrochloride is involved in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
Methyl 5-amino-2-bromobenzoate hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit plant growth-regulator activity . This indicates that the compound can modulate cellular processes in plants, potentially affecting growth and development. In bacterial cells, its role as a PqsD inhibitor suggests that it can alter quorum sensing and biofilm formation, which are critical for bacterial communication and survival .
Molecular Mechanism
The molecular mechanism of Methyl 5-amino-2-bromobenzoate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PqsD, inhibiting its activity and thereby reducing the production of quinolone signal molecules . This inhibition can lead to decreased virulence in Pseudomonas aeruginosa. Additionally, its involvement in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors suggests that it can interfere with viral replication by targeting the viral polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-amino-2-bromobenzoate hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Methyl 5-amino-2-bromobenzoate hydrochloride is stable under normal storage conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are needed to determine any potential degradation products and their impact on cellular processes.
Dosage Effects in Animal Models
The effects of Methyl 5-amino-2-bromobenzoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting bacterial virulence or modulating plant growth . At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound could potentially lead to cytotoxicity or other harmful effects on animal cells . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 5-amino-2-bromobenzoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, its role as a PqsD inhibitor indicates that it can affect the metabolic flux of quinolone signal molecules in Pseudomonas aeruginosa . Additionally, its involvement in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors suggests that it can influence viral metabolic pathways . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 5-amino-2-bromobenzoate hydrochloride within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific tissues or cellular compartments can influence its effectiveness and potential side effects
Subcellular Localization
The subcellular localization of Methyl 5-amino-2-bromobenzoate hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with PqsD suggests that it may localize to regions where this enzyme is active, such as the bacterial cytoplasm . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 5-amino-2-bromobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLXPFZLNOUDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-93-2 | |
| Record name | methyl 5-amino-2-bromobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)




![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)
![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)
![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)



